1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE, typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones . The reaction is carried out in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to achieve satisfactory yields .
For industrial production, the process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Industry: It can be used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively suppress the proliferation of cancer cells and reduce inflammation and pain.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Gefitinib: An anticancer drug that targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Tandutinib: A tyrosine kinase inhibitor with potential anticancer activity.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-PENTYL-4-PIPERIDINECARBOXAMIDE lies in its dual activity as both an anticancer and analgesic agent, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-2-3-6-11-22-21(26)15-9-12-25(13-10-15)20-19-18(23-14-24-20)16-7-4-5-8-17(16)27-19/h4-5,7-8,14-15H,2-3,6,9-13H2,1H3,(H,22,26) |
InChI Key |
ULTRYNMGVLGVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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